

Alismoxide solubility in DMSO and other organic solvents

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Compound of Interest

Compound Name: *Alismoxide*

Cat. No.: *B1243908*

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Application Notes and Protocols: Alismoxide Solubility

Audience: Researchers, scientists, and drug development professionals.

Introduction: **Alismoxide** is a sesquiterpenoid natural product isolated from the tubers of *Alisma plantago-aquatica*[1][2]. It has demonstrated various biological activities, including anti-inflammatory effects by inhibiting nitric oxide production in mouse RAW264.7 cells[1]. For researchers investigating its therapeutic potential, understanding its solubility in common laboratory solvents is a critical first step for the preparation of stock solutions and conducting in vitro and in vivo studies. These application notes provide a summary of known solubility data for **Alismoxide** and a detailed protocol for determining its solubility in other organic solvents.

Alismoxide Solubility Data

Alismoxide is a solid, white to off-white powder with a molecular weight of 238.37 g/mol and a molecular formula of $C_{15}H_{26}O_2$ [1][2][3]. Its solubility has been reported in several common organic solvents. The following table summarizes the available quantitative and qualitative solubility data.

Solvent	Formula	Type	Reported Solubility	Concentration (mM)	Notes
DMSO	C ₂ H ₆ OS	Polar Aprotic	≥ 31 mg/mL[1][4]	130.05 mM[1][4]	Hygroscopic DMSO can impact solubility; use newly opened solvent for best results[1][4]. The "≥" symbol indicates solubility at this concentration, but the saturation point is not known[1][4].
Chloroform	CHCl ₃	Nonpolar	Soluble[2]	Not Reported	-
Dichloromethane	CH ₂ Cl ₂	Nonpolar	Soluble[2]	Not Reported	-
Ethyl Acetate	C ₄ H ₈ O ₂	Polar Aprotic	Soluble[2]	Not Reported	-
Acetone	C ₃ H ₆ O	Polar Aprotic	Soluble[2]	Not Reported	-

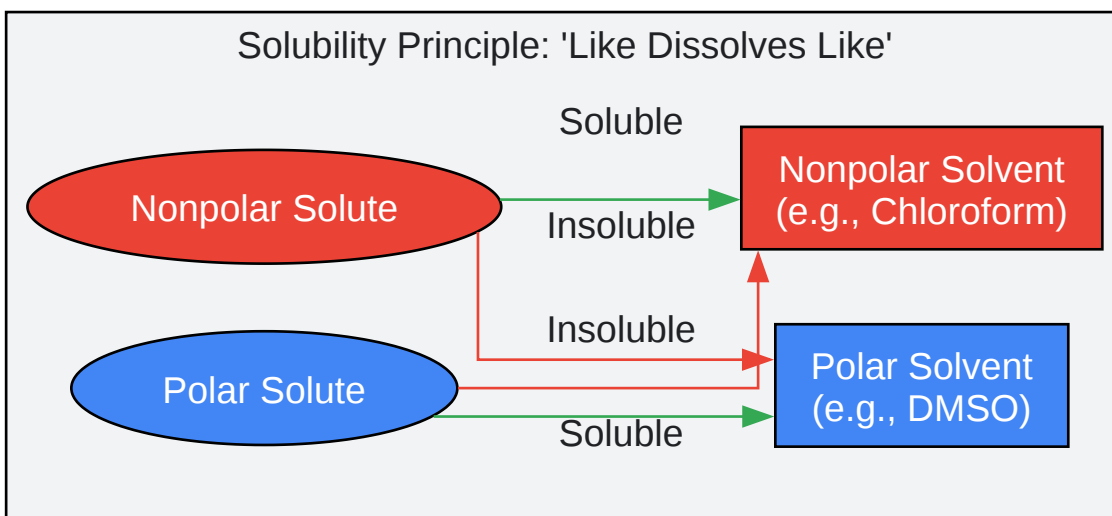
General Principles of Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another[5][6].

- Polar Solvents (e.g., DMSO, ethanol, methanol) are effective at dissolving polar compounds through dipole-dipole interactions and hydrogen bonding[5].

- Nonpolar Solvents (e.g., chloroform, hexane, toluene) are suitable for dissolving nonpolar compounds primarily through van der Waals forces[5].

The diagram below illustrates this fundamental relationship.



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A diagram illustrating the 'like dissolves like' solubility principle.

Protocol for Experimental Solubility Determination

To establish quantitative solubility in other solvents, the shake-flask method is a widely accepted and reliable technique[5]. This protocol outlines the steps to determine the equilibrium solubility of **Alismoxide**.

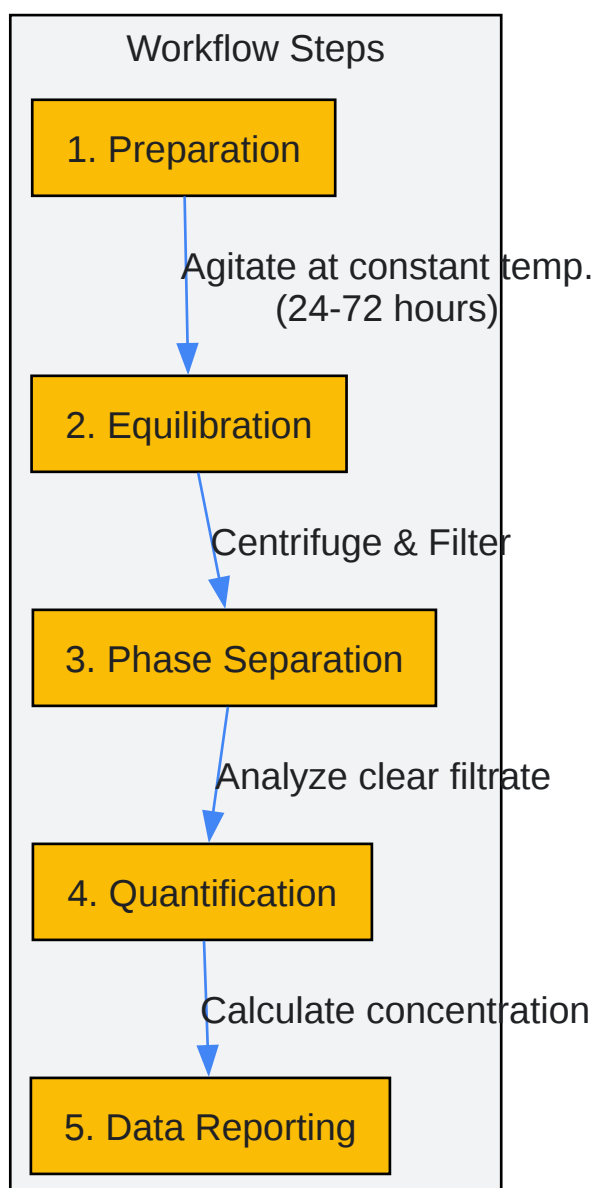
Materials and Equipment

- **Alismoxide** (solid)
- Selected organic solvent (analytical grade)
- Sealed glass vials or flasks
- Temperature-controlled agitator (e.g., orbital shaker or magnetic stirrer)
- Centrifuge

- Chemically inert syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument
- Volumetric flasks and pipettes for standard solutions

Experimental Workflow

The diagram below outlines the major steps in the shake-flask solubility determination method.



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Generalized workflow for the shake-flask solubility method.

Detailed Procedure

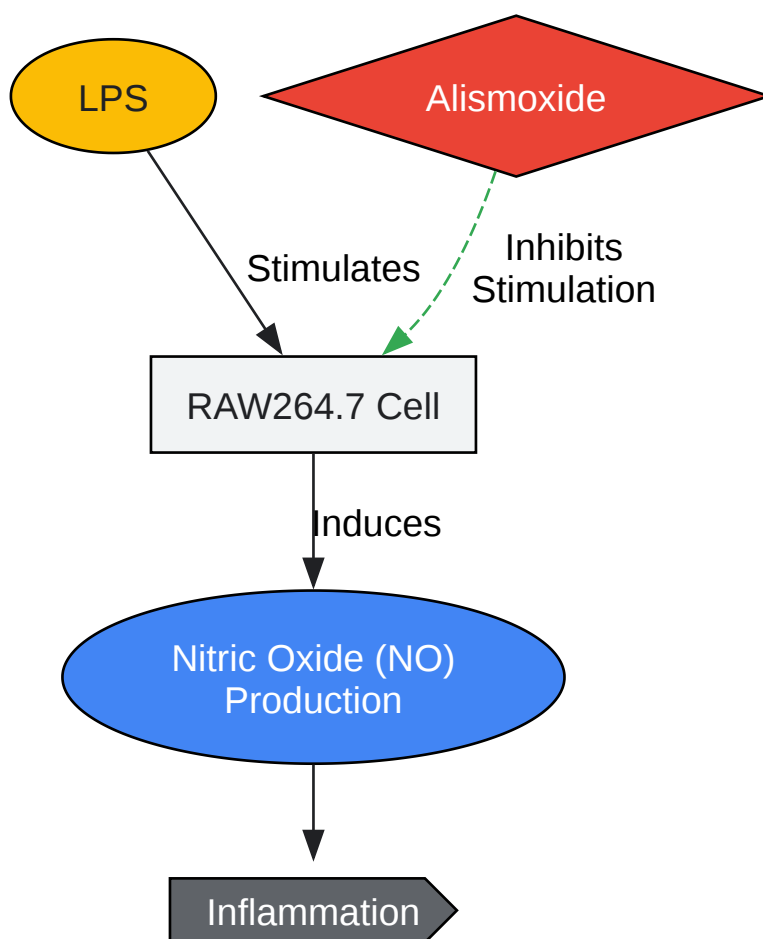
- Preparation of Saturated Solution:
 - Add an excess amount of solid **Alismoxide** to a glass vial containing a known volume of the desired solvent. An amount visibly in excess of what will dissolve is required to ensure a saturated solution at equilibrium.
 - Seal the container tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vial in a temperature-controlled agitator.
 - Agitate the mixture at a constant temperature for a sufficient duration to ensure equilibrium is reached (typically 24-72 hours)[5]. Equilibrium is the state where the rate of dissolution equals the rate of precipitation.
- Phase Separation:
 - Once equilibrium is established, remove the vial and allow the undissolved solid to settle.
 - To separate the solid from the liquid phase, centrifuge the vial.
 - Carefully withdraw the supernatant (the clear, saturated solution) using a syringe and filter it through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particulates[5].
- Quantification:
 - Accurately dilute a known volume of the clear filtrate with an appropriate solvent.
 - Determine the concentration of **Alismoxide** in the diluted filtrate using a validated analytical method, such as HPLC[5].

- To ensure accuracy, quantification should be performed against a calibration curve generated from standard solutions of **Alismoxide** of known concentrations[5].
- Data Reporting:
 - Calculate the original concentration in the undiluted filtrate, accounting for any dilution factors.
 - Report the solubility in standard units such as mg/mL or molarity (mol/L) at the specified temperature[5].

Application: Alismoxide in Biological Assays

Alismoxide has been shown to inhibit Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW264.7 macrophage cells, indicating anti-inflammatory potential[1]. When preparing stock solutions for such cell-based assays, DMSO is a common choice due to its high solvating power and miscibility with aqueous cell culture media.

The diagram below provides a conceptual overview of this reported biological activity.



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Conceptual pathway of **Alismoxide**'s anti-inflammatory effect.

Protocol for Stock Solution Preparation in DMSO:

- Based on the reported data, weigh 31 mg of **Alismoxide** and dissolve it in 1 mL of new, anhydrous DMSO to prepare a ≥ 130.05 mM stock solution.
- Vortex thoroughly until the solid is completely dissolved.
- For cell culture experiments, dilute this stock solution in the appropriate cell culture medium to the final desired working concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically $\leq 0.5\%$).
- Store stock solutions in small aliquots in tightly sealed vials at -20°C or -80°C to prevent degradation from freeze-thaw cycles and moisture absorption[1].

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